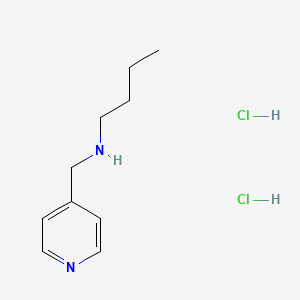

![molecular formula C11H13ClF3N B6344191 (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240578-19-1](/img/structure/B6344191.png)

(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride” is a chemical compound with the molecular formula C11H13ClF3N . It’s a specific type of amine that contains a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a prop-2-en-1-yl group, a trifluoromethylphenyl group, and a methyl group attached to an amine. The presence of the trifluoromethyl group can significantly influence the compound’s properties .Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.68 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .Scientific Research Applications

Synthetic Methodologies and Structural Properties

A study focused on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting the reaction of chloral with substituted anilines to form respective imines. This research offers insights into synthetic routes that might be applicable to similar compounds, including (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride, for creating novel organic molecules with potential pharmaceutical applications (Issac & Tierney, 1996).

Environmental Science and Remediation

Another study reviews the efficient removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) using amine-functionalized sorbents. This research is relevant as it demonstrates the potential environmental applications of amine compounds in water treatment technologies. The findings suggest that compounds with amine functionalities, similar to the subject compound, could be explored for environmental remediation purposes (Ateia et al., 2019).

Chemical Warfare Agent Degradation

Research on the sources, fate, and toxicity of chemical warfare agent degradation products includes the assessment of various degradation processes such as hydrolysis and microbial degradation. This review may indirectly relate to the chemical reactivity and potential degradation pathways of this compound, suggesting areas for future research in the context of hazardous material neutralization (Munro et al., 1999).

Advanced Oxidation Processes for Degradation of Hazardous Compounds

A review on the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes covers aromatic and aliphatic amines. This research could be pertinent to understanding the environmental impact and degradation pathways of nitrogen-containing compounds like this compound, providing a foundation for studies on mitigating potential environmental and health risks associated with such chemicals (Bhat & Gogate, 2021).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14;/h2-5,7,15H,1,6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBQOMKFGOAPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC(=CC=C1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)

amine hydrochloride](/img/structure/B6344130.png)

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

amine hydrochloride](/img/structure/B6344153.png)

![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344179.png)

amine hydrochloride](/img/structure/B6344183.png)

amine](/img/structure/B6344199.png)

amine](/img/structure/B6344206.png)